

Application Note: High-Throughput Screening of Surfactant Lipids using Colfosceril-d9 Palmitate

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Compound of Interest

Compound Name: Colfosceril-d9 Palmitate

Cat. No.: B15074185

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Introduction

Pulmonary surfactant is a complex mixture of lipids and proteins that lines the alveolar surface of the lungs, reducing surface tension and preventing alveolar collapse during respiration. The primary surface-active component of pulmonary surfactant is dipalmitoylphosphatidylcholine (DPPC), commercially available as Colfosceril Palmitate.^[1] The accurate quantification of surfactant lipids is crucial in various research and clinical settings, including the development of synthetic surfactants, the study of respiratory distress syndrome, and the quality control of surfactant-based drug products.^{[1][2]}

This application note describes a robust and high-throughput method for the quantitative analysis of surfactant lipids, with a focus on DPPC, using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. The method employs **Colfosceril-d9 Palmitate**, a deuterated form of DPPC, as an internal standard to ensure high accuracy and precision. The protocol is optimized for a 96-well plate format, making it suitable for screening a large number of samples in drug discovery and development.

Experimental Workflow

The overall experimental workflow for the high-throughput screening of surfactant lipids is depicted below. The process begins with sample preparation, including lipid extraction, followed by instrumental analysis using LC-MS/MS, and concludes with data processing and analysis.



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A high-level overview of the experimental workflow.

Materials and Methods

Materials

- Solvents: Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (DCM), Water (LC-MS grade)
- Internal Standard: **Colfosceril-d9 Palmitate**
- Reagents: Formic acid, Ammonium formate
- Equipment: 96-well deep-well plates, 96-well collection plates, multichannel pipette, plate sealer, centrifuge with plate rotor, nitrogen evaporator, UPLC system coupled to a triple quadrupole mass spectrometer.

Sample Preparation: High-Throughput Lipid Extraction

This protocol is adapted for a 96-well plate format to increase throughput.

- Sample Aliquoting: Aliquot 50 μ L of each biological sample (e.g., bronchoalveolar lavage fluid, cell lysate) into the wells of a 96-well deep-well plate.
- Internal Standard Spiking: Add 10 μ L of **Colfosceril-d9 Palmitate** solution (10 μ g/mL in methanol) to each well.
- Protein Precipitation and Lipid Extraction: Add 200 μ L of a cold extraction solvent mixture (DCM:MeOH, 2:1 v/v) to each well.

- **Mixing:** Seal the plate and vortex vigorously for 10 minutes.
- **Phase Separation:** Add 50 μL of water to each well, seal, and vortex for 1 minute. Centrifuge the plate at 3,000 x g for 10 minutes at 4°C to separate the phases.
- **Collection:** Carefully transfer the lower organic layer (approximately 150 μL) to a new 96-well collection plate.
- **Drying:** Evaporate the solvent to dryness under a stream of nitrogen.
- **Reconstitution:** Reconstitute the dried lipid extract in 100 μL of the initial mobile phase (e.g., ACN:Water, 60:40 v/v with 10 mM ammonium formate). Seal the plate and vortex to ensure complete dissolution.

LC-MS/MS Analysis

- **LC System:** Waters ACQUITY UPLC or equivalent
- **Column:** ACQUITY UPLC BEH C18, 1.7 μm , 2.1 x 50 mm
- **Mobile Phase A:** Water with 10 mM ammonium formate and 0.1% formic acid
- **Mobile Phase B:** Acetonitrile/Isopropanol (10:90, v/v) with 10 mM ammonium formate and 0.1% formic acid
- **MS System:** Triple quadrupole mass spectrometer
- **Ionization Mode:** Electrospray Ionization (ESI), Positive

Table 1: LC Gradient Conditions

Time (min)	Flow Rate (mL/min)	%A	%B
0.0	0.4	40	60
2.0	0.4	0	100
3.0	0.4	0	100
3.1	0.4	40	60
5.0	0.4	40	60

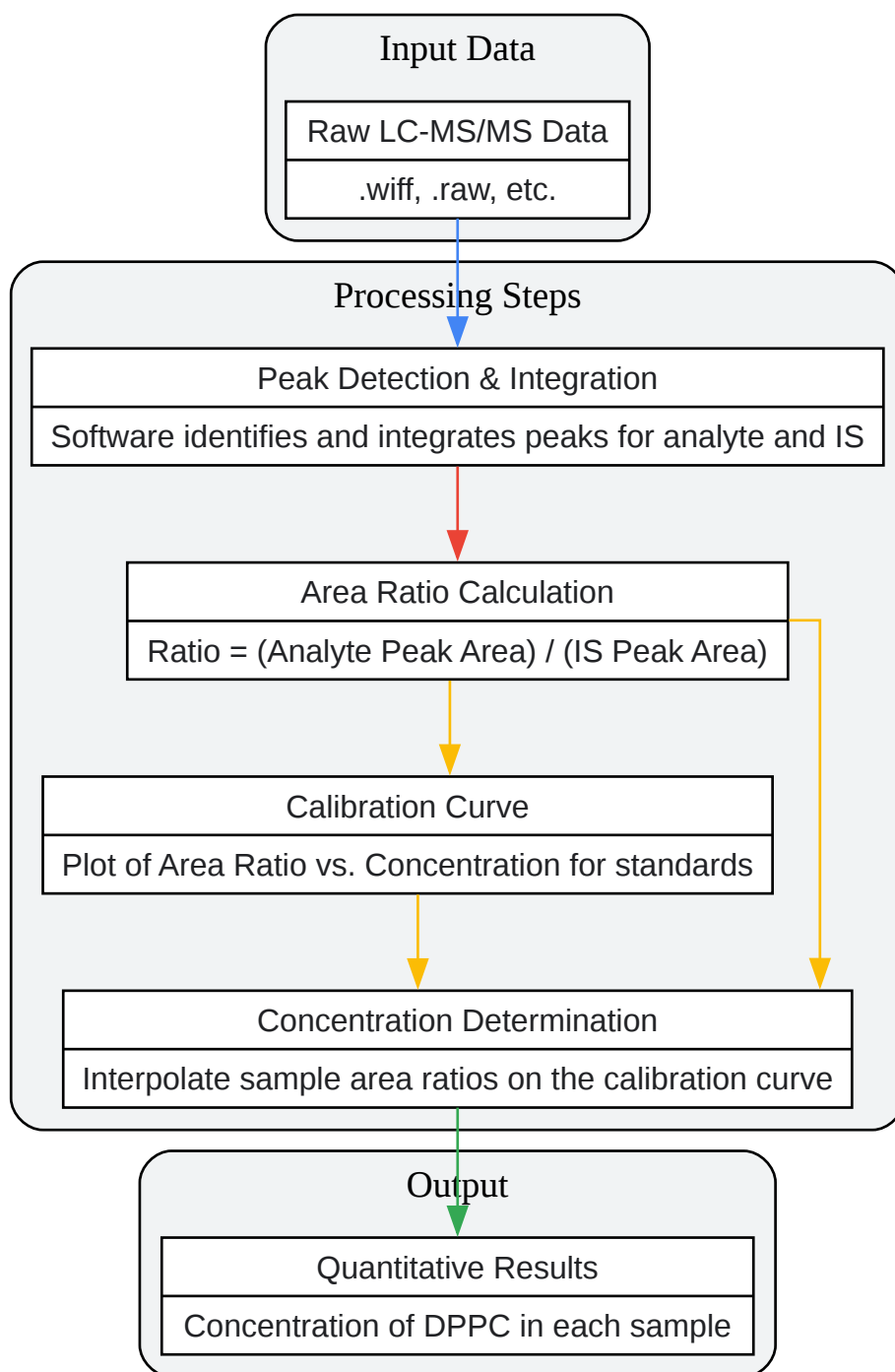
Table 2: MRM Transitions for DPPC and **Colfosceril-d9 Palmitate**

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
DPPC (Analyte)	734.6	184.1	100	35
Colfosceril-d9 Palmitate (IS)	743.6	184.1	100	35

Note: The precursor ion for **Colfosceril-d9 Palmitate** is shifted by +9 Da due to the nine deuterium atoms on one of the palmitate chains. The product ion (phosphocholine head group) remains the same.

Data Analysis and Quantification

The quantification of DPPC is based on the ratio of the peak area of the analyte to the peak area of the internal standard (**Colfosceril-d9 Palmitate**). A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of DPPC and a fixed concentration of the internal standard.



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A logical flow for the data analysis process.

Results and Performance Characteristics

The described method was validated for linearity, precision, and accuracy according to FDA bioanalytical method validation guidelines.[3] Representative performance characteristics are summarized below.

Table 3: Method Validation Summary

Parameter	Specification	Result
Linearity		
Calibration Range	1 - 1000 ng/mL	Achieved
Correlation Coefficient (r^2)	≥ 0.99	> 0.995
Precision		
Intra-day Precision (%CV)	$\leq 15\%$	$< 10\%$
Inter-day Precision (%CV)	$\leq 15\%$	$< 12\%$
Accuracy		
Intra-day Accuracy (%Bias)	$\pm 15\%$	Within $\pm 10\%$
Inter-day Accuracy (%Bias)	$\pm 15\%$	Within $\pm 13\%$
Recovery		
Extraction Recovery	Consistent and reproducible	$> 85\%$

Conclusion

This application note presents a high-throughput, sensitive, and specific LC-MS/MS method for the quantification of surfactant lipids, using **Colfosceril-d9 Palmitate** as an internal standard. The 96-well plate format for sample preparation significantly increases sample throughput, making this method ideal for applications in drug discovery, clinical research, and quality control where a large number of samples need to be analyzed efficiently and accurately. The use of a stable isotope-labeled internal standard ensures reliable quantification by correcting for matrix effects and variations in sample processing.

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